Ethyl 2-(3-nitrophenyl)acetate

説明

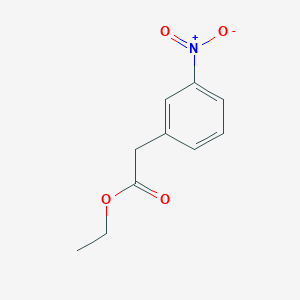

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSTWFAYXHCBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566713 | |

| Record name | Ethyl (3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14318-64-0 | |

| Record name | Ethyl (3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 3 Nitrophenyl Acetate and Its Precursors

Established Synthetic Pathways for Arylacetates with Nitro Substitution

The synthesis of nitro-substituted arylacetates like Ethyl 2-(3-nitrophenyl)acetate can be achieved through several well-established chemical reactions. These methods often involve the formation of the carbon skeleton followed by the introduction or modification of functional groups.

Condensation Reactions in the Formation of this compound Analogs

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry and are pivotal in the synthesis of precursors and analogs of this compound. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water.

The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a weak base to form an α,β-unsaturated product. wikipedia.orgthermofisher.com This reaction is instrumental in synthesizing nitroaryl acrylates, which are structurally related to this compound.

The general mechanism involves the deprotonation of the active methylene compound by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. youtube.com A variety of catalysts, including amines like piperidine and DABCO, can be used to facilitate this reaction. wikipedia.org The reaction can be driven to completion by removing the water formed, for instance, through azeotropic distillation. thermofisher.com

For the synthesis of nitroaryl acrylates, a substituted nitrobenzaldehyde would be reacted with an active methylene compound such as ethyl cyanoacetate. The nitro group on the aromatic ring is a strong electron-withdrawing group, which can influence the reactivity of the aldehyde and the stability of the intermediates. The choice of solvent and catalyst is crucial for optimizing the reaction conditions and yield. thermofisher.com Recent research has explored the use of environmentally benign catalysts and solvent systems for Knoevenagel condensations. researchgate.netresearchgate.net

Table 1: Examples of Knoevenagel Condensation for Nitroaryl Acrylate Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| 4-Nitrobenzaldehyde | Malononitrile | N-Methylmorpholine | 2-(4-Nitrobenzylidene)malononitrile |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | 5-(2-Methoxybenzylidene)thiobarbituric acid |

| Various Aromatic Aldehydes | Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl | Various (E)-ethyl 2-cyano-3-aryl-2-acrylates |

This table is generated based on data from various sources discussing Knoevenagel condensations. wikipedia.orgresearchgate.net

Aldol-type condensations are fundamental carbon-carbon bond-forming reactions that can be utilized to synthesize (nitrophenyl)propanoates. In a typical aldol condensation, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. libretexts.orgsrmist.edu.in

For the synthesis of a (nitrophenyl)propanoate, the enolate of a nitrophenylacetate ester could be reacted with an aldehyde. This is a type of crossed aldol condensation. srmist.edu.in To favor the desired product and minimize self-condensation of the aldehyde, the reaction is often carried out by slowly adding the aldehyde to a mixture of the ester and a strong base. wikipedia.org The reaction can be catalyzed by either acid or base, each proceeding through a different mechanism. 64digits.com Base-catalyzed aldol condensations proceed via an enolate intermediate, while acid-catalyzed versions involve an enol. libretexts.org

The resulting β-hydroxy ester can be isolated or dehydrated in situ to yield an α,β-unsaturated ester. The conditions for dehydration can be controlled to achieve the desired product. libretexts.org The presence of the nitro group on the phenyl ring can affect the acidity of the α-protons of the nitrophenylacetate ester, influencing the ease of enolate formation.

Table 2: Key Features of Aldol-Type Condensations

| Feature | Description |

| Reactants | An enolizable carbonyl compound (e.g., a nitrophenylacetate) and another carbonyl compound (e.g., an aldehyde). |

| Products | Initially a β-hydroxy carbonyl compound, which can dehydrate to an α,β-unsaturated carbonyl compound. srmist.edu.in |

| Catalysts | Can be acid or base catalyzed. 64digits.com |

| Control | Reaction conditions can be controlled to favor either the aldol addition product or the condensation product. libretexts.org |

Nucleophilic Substitution Strategies in the Synthesis of N-Substituted Nitroarylglycinates

Nucleophilic substitution reactions are a class of reactions where a nucleophile replaces a leaving group on a substrate. organic-chemistry.org In the context of synthesizing N-substituted nitroarylglycinates, nucleophilic aromatic substitution (SNAr) is a particularly relevant strategy. wikipedia.org

The SNAr mechanism is favored when an aromatic ring is substituted with strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group (e.g., a halide). wikipedia.orgchemistrysteps.com These electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

To synthesize an N-substituted nitroarylglycinate, a nitro-substituted aryl halide could be reacted with an amino acid ester, such as ethyl glycinate, which acts as the nucleophile. The amino group of the glycinate attacks the carbon atom bearing the leaving group, leading to the formation of the Meisenheimer complex. Subsequent loss of the leaving group restores the aromaticity of the ring and yields the N-substituted product.

Another relevant method is the oxidative nucleophilic substitution of hydrogen (ONSH), where a hydrogen atom on a nitroarene is replaced by a nucleophile. This has been used for the synthesis of nitroaryl derivatives of glycine. umich.edu

Esterification Methods for Carboxylic Acid Precursors

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. A common and well-established method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. wikipedia.orglibretexts.org This reaction is reversible, and to drive the equilibrium towards the product, either the alcohol is used in large excess or the water formed during the reaction is removed. chemistrysteps.combyjus.com

The synthesis of this compound can be directly achieved through the esterification of its carboxylic acid precursor, 3-nitrophenylacetic acid. nih.gov A specific example involves dissolving 3-nitrophenylacetic acid in ethanol and adding an ethyl acetate (B1210297) solution saturated with hydrogen chloride. The mixture is then heated to reflux. chemicalbook.com After the reaction is complete, a workup procedure involving extraction and drying yields the desired ethyl 3-nitrophenylacetate. chemicalbook.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile and attacks the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. wikipedia.orgchemistrysteps.com

Table 3: Fischer-Speier Esterification of 3-Nitrophenylacetic Acid

| Carboxylic Acid | Alcohol | Acid Catalyst | Product | Yield |

| 3-Nitrophenylacetic acid | Ethanol | Hydrogen chloride | This compound | 82% |

Data from a specific synthesis of this compound. chemicalbook.com

Advanced Catalytic Methods in Nitroarylacetic Acid Ester Synthesis

Modern organic synthesis increasingly focuses on the development of advanced catalytic methods that offer higher efficiency, selectivity, and sustainability. For the synthesis of nitroarylacetic acid esters and their analogs, several advanced catalytic approaches can be considered.

In the context of Knoevenagel condensations for preparing precursors, recent advancements include the use of metal-organic frameworks (MOFs), ionic liquids, and organocatalysts. researchgate.netresearchgate.net These catalysts can offer advantages such as mild reaction conditions, high yields, and the potential for recyclability. For instance, a DABCO-catalyzed Knoevenagel condensation promoted by a hydroxy ionic liquid has been shown to be effective for a range of aromatic aldehydes, including those with nitro substituents.

For esterification reactions, while Fischer-Speier esterification is robust, milder methods may be required for sensitive substrates. Catalytic asymmetric synthesis has become a powerful tool for producing chiral molecules. For example, palladium-catalyzed asymmetric allylic esterification has been developed for the synthesis of chiral allylic esters from prochiral allylic alcohols. nih.govnih.gov While not a direct synthesis of this compound, these principles of using chiral catalysts to control stereochemistry can be applied to the synthesis of more complex, optically active nitroarylacetic acid ester derivatives.

Palladium-Catalyzed Transformations for Nitroaryl Compounds

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of nitroaryl compounds, these transformations have traditionally focused on the coupling of aryl halides or pseudo-halides with various partners. However, recent advancements have enabled the direct use of nitroarenes as coupling electrophiles, offering a more atom-economical and environmentally benign approach.

One of the key developments in this area is the palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes. This reaction, which proceeds via an oxidative addition of the Ar–NO₂ bond, has expanded the scope of cross-coupling chemistry to include nitro compounds as viable substrates. acs.org The use of specific catalyst systems, such as those based on palladium acetate (Pd(OAc)₂) with bulky, electron-rich phosphine ligands like BrettPhos, has been crucial for the success of these transformations. acs.org This methodology allows for the formation of biaryl compounds from readily available nitroarenes.

Beyond C-C bond formation, palladium catalysis has been instrumental in C-N bond forming reactions. The Buchwald-Hartwig amination, for instance, is a widely used method for the synthesis of arylamines. acs.org While this reaction typically involves the coupling of an aryl halide with an amine, recent protocols have been developed for the reductive arylation of nitroarenes with chloroarenes. nih.gov This process avoids the pre-reduction of the nitro group to an aniline (B41778), streamlining the synthetic sequence. nih.gov The mechanism is thought to involve the initial reduction of the nitroarene to an azobenzene, which then undergoes N-arylation with the aryl chloride in the presence of a palladium catalyst. nih.gov

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, including those involving nitroarenes, typically involves three key steps: oxidative addition, transmetalation (in the case of Suzuki-type couplings), and reductive elimination. The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst throughout this cycle.

Table 1: Examples of Palladium-Catalyzed Transformations of Nitroaryl Compounds

| Transformation | Catalyst System | Substrates | Product Type |

| Suzuki-Miyaura Coupling | Pd/BrettPhos | Nitroarenes, Arylboronic acids | Biaryls |

| Buchwald-Hartwig Amination | Pd/Phosphine Ligand | Nitroarenes, Amines | Arylamines |

| Reductive Arylation | Pd(OAc)₂/BrettPhos | Nitroarenes, Aryl Chlorides | Diarylamines |

Base-Catalyzed Approaches in Arylacetate Formation

Base-catalyzed reactions are fundamental in the synthesis of arylacetates. These methods often involve the reaction of a nucleophile, such as an enolate, with an electrophilic aryl source. The formation of the arylacetate scaffold can be achieved through various strategies, including the direct α-arylation of acetate esters or the carbonylation of benzyl derivatives.

A common approach involves the reaction of an enolate, generated from an acetate ester using a strong base, with an aryl halide. However, this method can be limited by side reactions and the need for harsh conditions. More contemporary methods utilize transition metal catalysis in conjunction with a base. For example, palladium-catalyzed α-arylation of esters provides a more efficient and versatile route to arylacetates.

Another innovative, base-free approach involves the palladium-catalyzed carbonylation of benzyl acetates. This method allows for the synthesis of a wide range of alkyl arylacetates in excellent yields without the need for halogen or base additives. The reaction is typically carried out using a palladium acetate/DPPF catalyst system at elevated temperatures.

The synthesis of nitrophenyl malonates, precursors to some arylacetates, can be achieved through a base-mediated reaction between a 2-fluoronitrobenzene derivative and dimethyl malonate using potassium carbonate as the base in dimethylformamide (DMF). nih.gov

The mechanism of base-catalyzed arylacetate formation often involves the generation of a carbanion intermediate at the α-position to the ester group, which then acts as a nucleophile. In reactions involving aryl halides, a nucleophilic aromatic substitution (SNAr) mechanism may be operative, particularly when the aryl ring is activated by electron-withdrawing groups like a nitro group.

Table 2: Base-Catalyzed and Related Methodologies for Arylacetate Synthesis

| Reaction Type | Catalyst/Base | Reactants | Product |

| Carbonylation | Pd(OAc)₂/DPPF | Benzyl acetates, CO | Alkyl arylacetates |

| Nucleophilic Aromatic Substitution | K₂CO₃ | 2-Fluoronitrobenzenes, Dimethyl malonate | Dimethyl nitrophenylmalonates |

Functional Group Interconversions of this compound

The this compound molecule possesses two key functional groups that can be readily transformed: the nitro group and the ethyl ester. These functionalities provide handles for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as it provides access to anilines, which are versatile building blocks for pharmaceuticals, agrochemicals, and materials. A variety of reducing agents can be employed for this purpose, ranging from classical methods to more modern catalytic systems.

Commonly used methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. Metal-mediated reductions using metals like iron, tin, or zinc in acidic media are also widely employed. For instance, the reduction of a nitro group can be achieved using iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride.

In the context of palladium-catalyzed reactions, the reduction of a nitro group can be a key step in sequential transformations. For example, in the synthesis of N-arylbenzimidazoles, a palladium-catalyzed C-N coupling reaction is often followed by the reduction of a nitro group to form a diamine intermediate. acs.org

The choice of reducing agent and reaction conditions is crucial to ensure chemoselectivity, particularly when other reducible functional groups, such as the ester moiety, are present in the molecule.

Table 3: Common Reagents for the Reduction of Nitroarenes

| Reagent/Catalyst | Conditions |

| H₂, Pd/C | Hydrogen atmosphere, various solvents |

| Fe, HCl/AcOH | Acidic aqueous solution |

| SnCl₂, HCl | Acidic aqueous solution |

| Na₂S₂O₄ | Aqueous or biphasic systems |

| Catalytic Transfer Hydrogenation (e.g., Hantzsch ester, HCO₂NH₄) | With a palladium catalyst |

Ester Hydrolysis and Transesterification Pathways

The ester functionality of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to form different esters. These reactions are typically catalyzed by acids or bases.

Ester Hydrolysis: Base-catalyzed hydrolysis, often referred to as saponification, is a common method for converting esters to carboxylic acids. This reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and ethanol. Acidification of the reaction mixture then affords the carboxylic acid. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. Base-catalyzed transesterification involves the reaction of an alkoxide with the ester.

The choice between hydrolysis and transesterification, and the specific conditions employed, will depend on the desired final product and the stability of other functional groups in the molecule.

Nucleophilic Acyl Substitution Reactions at the Ester Moiety, including Amide Formation

The ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups, most notably amides.

Amide Formation: The reaction of this compound with an amine leads to the formation of the corresponding amide. This reaction, known as aminolysis, can be carried out by heating the ester with the amine. However, the reaction is often slow and may require the use of a catalyst or activation of the ester. A more efficient method involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Other nucleophiles, such as hydrazines, can also react with the ester to form the corresponding hydrazides. These nucleophilic acyl substitution reactions significantly expand the synthetic utility of the this compound scaffold.

Derivatization Strategies and Multicomponent Reactions Incorporating this compound Scaffolds

The versatile functional groups of this compound and its derivatives make them valuable building blocks for the synthesis of more complex molecules through various derivatization strategies and multicomponent reactions.

The amino group, obtained after reduction of the nitro group, can be further functionalized through acylation, alkylation, arylation, or diazotization reactions. The carboxylic acid, resulting from ester hydrolysis, can be converted into a wide range of derivatives, including acid chlorides, anhydrides, and amides.

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient way to build molecular complexity. The derivatives of this compound, such as the corresponding amine or carboxylic acid, can serve as key components in various MCRs. For example, the amino derivative could participate in Ugi or Passerini reactions to generate complex peptide-like structures.

The strategic combination of functional group interconversions and subsequent derivatization or participation in multicomponent reactions allows for the rapid and efficient synthesis of diverse libraries of compounds based on the this compound core structure.

Construction of Heterocyclic Systems Utilizing Nitrophenylacetate Fragments

The nitrophenylacetate scaffold is a valuable precursor for synthesizing a range of heterocyclic compounds. The reactive methylene group can participate in condensations and cyclizations, while the nitro group can be chemically modified to facilitate ring closure.

One key application is in the synthesis of 5,6,7,8-tetrahydroisoquinolines . For instance, 1,3-dicarbonyl compounds bearing a 3-nitrophenyl group undergo regioselective cyclocondensation with cyanothioacetamide in the presence of a basic catalyst like piperidine. This reaction yields corresponding 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones in excellent yields of 93–96% nih.gov.

Another important class of heterocycles, dihydropyridines (DHPs) , can be synthesized using nitrophenyl precursors through the Hantzsch reaction. This multicomponent reaction typically involves an aldehyde (such as 3-nitrobenzaldehyde), a β-ketoester (like ethyl acetoacetate), and a source of ammonia (B1221849) (e.g., ammonium acetate) jsynthchem.comresearchgate.net. The resulting 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry.

Furthermore, nitrophenyl fragments are instrumental in building pyrimidinone derivatives. These syntheses often occur through multicomponent reactions, such as the Biginelli reaction, where an aromatic aldehyde, urea or thiourea, and a 1,3-dicarbonyl compound condense to form dihydropyrimidinones derpharmachemica.com. Electron-withdrawing nitroarylaldehydes have been shown to participate in annulation routes to yield complex heterocyclic systems mdpi.com.

The following table summarizes various heterocyclic systems constructed from nitrophenyl precursors.

Table 1: Synthesis of Heterocyclic Systems from Nitrophenyl Precursors

| Heterocyclic System | Precursors | Reaction Type | Key Features |

|---|---|---|---|

| Tetrahydroisoquinolines | 3-Nitrophenyl-substituted cyclohexanone, Cyanothioacetamide | Cyclocondensation | Regioselective formation of the isoquinoline core in high yields nih.gov. |

| 1,4-Dihydropyridines | Aromatic nitroaldehyde, Ethyl acetoacetate, Ammonium acetate | Hantzsch Reaction | One-pot, multicomponent synthesis leading to biologically relevant DHP scaffolds jsynthchem.com. |

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, allowing for the extension of molecular frameworks. Reactions like the Suzuki-Miyaura and Heck couplings are widely used to connect aryl groups, and can be applied to derivatives of this compound to create more complex biaryl or styrenic structures.

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex wikipedia.org. This reaction is highly versatile, tolerates a wide range of functional groups, and can often be performed in aqueous environments sandiego.edu. For a molecule like ethyl 2-(3-bromo-5-nitrophenyl)acetate, a Suzuki coupling with an arylboronic acid would yield a complex biaryl system, a structure prevalent in materials science and medicinal chemistry. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst libretexts.org.

The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst wikipedia.orgchemeurope.com. This reaction is a primary method for synthesizing substituted alkenes organic-chemistry.org. If ethyl 2-(3-bromophenyl)acetate were used, it could react with an alkene like styrene or an acrylate to introduce a vinyl group onto the phenyl ring. The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, alkene insertion (migratory insertion), and β-hydride elimination fu-berlin.de.

Table 2: Key Features of Relevant Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organohalide, Organoboron species | Palladium complex and a base | Biaryls, Polyolefins, Styrenes wikipedia.org |

Formation of Thiourea and Related Derivatives

The synthesis of thiourea derivatives from this compound typically requires a two-step process. First, the nitro group is reduced to an amine, yielding ethyl 2-(3-aminophenyl)acetate. This resulting aniline derivative can then be converted into a thiourea.

The reduction of the nitro group is a standard transformation that can be achieved using various reagents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. For example, in the synthesis of 1-acyl-3-(2'-nitrophenyl) thioureas, the nitro group is effectively reduced to an amino group using SnCl₂ to provide the final aminophenyl thiourea product nih.gov.

Once the amino derivative is obtained, several methods exist for the formation of the thiourea moiety. A common approach is the reaction of the amine with an isothiocyanate google.commdpi.com. For instance, reacting ethyl 2-(3-aminophenyl)acetate with a suitable acyl isothiocyanate would yield the corresponding N-acyl-N'-(3-carboxymethylphenyl)thiourea. Another established method involves reacting the amine with ammonium thiocyanate under acidic conditions to form the phenylthiourea ijpba.infoijcrt.org. The reaction of an amine with carbon disulfide in an aqueous medium also provides an efficient route to substituted thioureas organic-chemistry.org.

The general synthetic pathway is outlined below:

Reduction Step: this compound → Ethyl 2-(3-aminophenyl)acetate

Thiourea Formation: Ethyl 2-(3-aminophenyl)acetate + Isothiocyanate/Ammonium Thiocyanate → N-Substituted-N'-(3-(ethyl acetate)phenyl)thiourea

This transformation is valuable as thiourea derivatives are important intermediates in the synthesis of heterocyclic compounds and exhibit a wide range of biological activities ijpba.info.

Green Chemistry Principles in the Synthesis of Nitroarylacetates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of nitroarylacetates and their derivatives, focusing on improving reaction efficiency and minimizing environmental impact through methods like microwave-assisted synthesis and the use of benign solvent systems.

Microwave-Assisted Organic Synthesis for Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By utilizing microwave irradiation, chemical reactions can often be completed in a fraction of the time with improved yields and selectivity analis.com.my. This technique is particularly effective for synthesizing heterocyclic compounds, where it can accelerate reaction rates through both thermal and non-thermal effects bohrium.com.

In the context of precursors for this compound, microwave irradiation has been successfully applied to the synthesis of various heterocyclic scaffolds. For example, the synthesis of quinoline derivatives from anilines, aryl aldehydes, and styrene has been achieved under neat (solvent-free) conditions using microwave heating at 200°C for just 20-25 minutes, resulting in moderate to good yields nih.gov. Similarly, the synthesis of pyrazole and isoxazole derivatives has been shown to be more efficient under microwave irradiation compared to thermal heating, with reduced reaction times and increased product yields mdpi.com. These examples highlight the potential of microwave-assisted synthesis to enhance the efficiency of reactions involving nitroaryl compounds.

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Coumarin Synthesis | 6-18 hours | 6-17 minutes | analis.com.my |

| Azole Synthesis | Longer reaction times, lower yields | Shorter reaction times, higher yields | mdpi.com |

Solvent-Free or Environmentally Benign Solvent Systems in Synthetic Protocols

Reducing or eliminating the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. This can be achieved through solvent-free (neat) reactions or by substituting traditional solvents with environmentally benign alternatives like water jmaterenvironsci.comacs.org.

Solvent-free synthesis , often activated by thermal heating, microwave irradiation, or mechanochemistry, offers benefits such as high-yield production, shorter reaction times, and the elimination of solvent-related waste bohrium.com. The Hantzsch synthesis of 1,4-dihydropyridines, for example, can be conducted efficiently under solvent-free conditions at room temperature, providing a green and efficient one-pot method nih.gov. Similarly, the synthesis of pyrimidinone derivatives can be performed by heating the reactants together without a solvent, simplifying the workup process and reducing environmental impact derpharmachemica.com.

Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability jmaterenvironsci.com. Its unique properties, such as high polarity and hydrogen bonding capabilities, can enhance reaction rates and selectivity jmaterenvironsci.com. The synthesis of pyrimidines and related heterocycles has been successfully carried out in water, which serves as an excellent and green catalytic system mdpi.comjmaterenvironsci.com. Furthermore, palladium-catalyzed coupling reactions, such as the Suzuki coupling, can be performed effectively in aqueous media, which increases the scope of the reaction by allowing the use of water-soluble reagents and catalysts wikipedia.orgjeolusa.com. The use of water as a solvent in the amination of heterocyclic compounds has also been shown to increase reaction rates compared to organic solvents nih.gov.

Advanced Spectroscopic and Crystallographic Elucidation of Ethyl 2 3 Nitrophenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides precise information about the number, type, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of Ethyl 2-(3-nitrophenyl)acetate in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals corresponding to the ethyl group, the benzylic methylene (B1212753) bridge, and the aromatic protons of the nitrophenyl ring.

The signals for the ethyl ester group appear as a triplet around δ 1.25 ppm, corresponding to the methyl (-CH₃) protons, and a quartet near δ 4.16 ppm for the methylene (-OCH₂-) protons. This distinct triplet-quartet pattern is indicative of a free-rotating ethyl group where the methylene protons are coupled to the three methyl protons. The benzylic methylene protons (-CH₂-) adjacent to the aromatic ring are observed as a singlet at approximately δ 3.68 ppm.

The aromatic region for the 3-nitrophenyl group is more complex. Due to the meta-substitution pattern, four distinct protons are present on the ring. These protons typically appear as a complex multiplet in the downfield region of the spectrum, reported between δ 7.51 and δ 8.21 ppm. The electron-withdrawing nature of the nitro group causes these aromatic protons to be deshielded, shifting their signals to a higher chemical shift compared to an unsubstituted benzene (B151609) ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -OCH₂CH ₃ | 1.25 | Triplet (t) | 3H |

| -CH ₂-Ar | 3.68 | Singlet (s) | 2H |

| -OCH ₂CH₃ | 4.16 | Quartet (q) | 2H |

| Aromatic Protons | 7.51 - 8.21 | Multiplet (m) | 4H |

Table 1: ¹H NMR spectral data for this compound.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. In a typical proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the characterization of the complete carbon skeleton.

For this compound, distinct signals are expected for each of the ten carbon atoms. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing far downfield, typically in the range of δ 165-175 ppm. The carbons of the aromatic ring appear between δ 120-150 ppm, with the carbon atom directly attached to the nitro group (C-NO₂) being significantly deshielded. The benzylic methylene carbon (-CH₂-Ar) and the ethyl group carbons (-OCH₂CH₃) appear in the more shielded, upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| -OCH₂C H₃ | ~14 |

| -C H₂-Ar | ~41 |

| -OC H₂CH₃ | ~61 |

| Aromatic -CH | ~122 - 135 |

| Aromatic C-CH₂ | ~136 |

| Aromatic C-NO₂ | ~148 |

| -C =O | ~170 |

Table 2: Predicted ¹³C NMR chemical shift ranges for this compound based on general principles and data from related structures. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning NMR signals and confirming molecular structure.

COSY spectra would confirm proton-proton couplings. For this compound, a cross-peak between the triplet at δ 1.25 ppm and the quartet at δ 4.16 ppm would definitively establish the connectivity of the ethyl group.

HSQC spectra correlate directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons, such as linking the singlet at δ 3.68 ppm to the benzylic carbon signal and assigning the respective signals of the ethyl group.

Infrared (IR) Spectroscopic Investigations of Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch , typically found around 1730-1750 cm⁻¹ .

Two distinct bands for the nitro group (NO₂) stretches : an asymmetric stretch near 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹ . These are often strong and easily identifiable.

C-O stretching vibrations for the ester linkage, appearing in the region of 1000-1300 cm⁻¹ .

Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.

Aromatic and Aliphatic C-H stretching vibrations typically observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹ , respectively.

In the analysis of a derivative, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate (B1203000), characteristic nitro group stretches were observed at 1529 cm⁻¹ (asymmetric) and 1352 cm⁻¹ (symmetric), alongside a strong ester C=O stretch at 1715 cm⁻¹. rsc.org These values align with the expected regions for these functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1730 - 1750 |

| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Ester (C-O) | Stretch | 1000 - 1300 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aliphatic (C-H) | Stretch | < 3000 |

Table 3: Expected characteristic IR absorption bands for this compound.

Mass Spectrometric Elucidation of Molecular and Fragment Ions

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 209, corresponding to its molecular weight. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-•OCH₂CH₃, 45 Da) to give an acylium ion, or the loss of ethylene (B1197577) (C₂H₄, 28 Da) via McLafferty rearrangement if sterically possible. libretexts.orgdocbrown.info

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, allowing for the determination of the exact elemental composition of a molecule and its fragments. The theoretical exact mass of the neutral molecule of this compound (C₁₀H₁₁NO₄) is 209.0688 Da.

HRMS is invaluable in the study of derivatives. For example, the elemental composition of 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate was confirmed by HRMS. The calculated mass for its protonated form, [C₁₈H₁₇N₂O₅ + H]⁺, was 341.1137 Da, and the experimentally found mass was 341.1138 Da, confirming the molecular formula. rsc.org Similarly, another derivative, 2-[(2E)-3-(4-bromophenyl)prop-2-enamido]ethyl benzoate, showed a sodium adduct [M+Na]⁺ with a found mass of 396.0214, which closely matched the calculated mass of 396.0211 for C₁₈H₁₆BrNO₃Na. rsc.org This high degree of accuracy is essential for confirming the identity of newly synthesized compounds.

| Derivative Compound | Molecular Formula | Ion | Calculated Mass (Da) | Found Mass (Da) | Reference |

| 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate | C₁₈H₁₇N₂O₅ | [M+H]⁺ | 341.1137 | 341.1138 | rsc.org |

| 2-[(2E)-3-(4-bromophenyl)prop-2-enamido]ethyl benzoate | C₁₈H₁₆BrNO₃ | [M+Na]⁺ | 396.0211 | 396.0214 | rsc.org |

Table 4: HRMS data for derivatives related to this compound.

Fragmentation Pattern Analysis and Proposed Cleavage Pathways

The analysis of the mass spectrum of this compound, which has a molecular weight of 209.20 g/mol , begins with the identification of the molecular ion peak (M⁺) at an m/z of 209. The fragmentation of this molecular ion is dictated by the functional groups present: an ethyl ester, a nitro group, and an aromatic ring. The proposed cleavage pathways are based on the stability of the resulting fragment ions and radicals.

Key fragmentation pathways for this compound include:

Loss of the Ethoxy Group: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃). This results in the formation of a stable 3-nitrophenylacetylium ion at m/z 164.

Loss of the Nitro Group: The C-N bond can cleave, resulting in the expulsion of a nitrogen dioxide radical (•NO₂). This pathway generates a fragment ion at m/z 163. nih.gov

Loss of Nitric Oxide: Rearrangement followed by the loss of a nitric oxide radical (•NO) is another characteristic fragmentation of nitroaromatic compounds, which would produce a fragment ion at m/z 179. nih.govmiamioh.edu

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the adjacent methylene group can occur, leading to the formation of the nitrophenyl cation at m/z 122.

Ester-specific Cleavages: Other fragmentations related to the ester group include the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) or the formation of an ethyl cation ([CH₃CH₂]⁺) at m/z 29.

The following interactive table summarizes the primary proposed fragmentation patterns for this compound.

| m/z Value | Proposed Fragment Ion Structure | Neutral Loss | Mass of Neutral Loss |

|---|---|---|---|

| 209 | [C₁₀H₁₁NO₄]⁺ | - | 0 |

| 179 | [C₁₀H₁₁O₃]⁺ | •NO | 30 |

| 164 | [C₈H₆NO₃]⁺ | •OCH₂CH₃ | 45 |

| 163 | [C₁₀H₁₁O₂]⁺ | •NO₂ | 46 |

| 122 | [C₆H₄NO₂]⁺ | •CH₂COOCH₂CH₃ | 87 |

| 92 | [C₆H₄O]⁺ | •NO, •CO | 58 (from m/z 179) |

| 77 | [C₆H₅]⁺ | •NO₂, •CH₂COO•, •C₂H₄ | 132 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for unambiguous structural confirmation and the detection and identification of low-level impurities. sterlingpharmasolutions.com In an MS/MS experiment, a specific precursor ion from the initial mass spectrum is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate a spectrum of product ions. This process provides detailed structural information that is highly specific to the selected precursor.

For this compound, the molecular ion at m/z 209 would be selected as the precursor ion. The resulting product ion spectrum would be expected to show the key fragments detailed in the section above (e.g., m/z 164, 163, 179). The presence and relative abundance of these specific product ions serve as a molecular fingerprint, confirming the compound's identity with high confidence.

MS/MS is also exceptionally valuable for impurity profiling. sterlingpharmasolutions.comresearchgate.net Potential impurities in a sample of this compound could include starting materials like 3-nitrophenylacetic acid, isomers such as Ethyl 2-(2-nitrophenyl)acetate or Ethyl 2-(4-nitrophenyl)acetate, or byproducts from the synthesis. These impurities would appear as distinct precursor ions in the initial mass spectrum. By selecting these impurity ions and generating their unique product ion spectra, their structures can be elucidated, often without the need for physical isolation and separate analysis. This capability allows for the sensitive and rapid characterization of the purity of the target compound.

X-ray Crystallographic Analysis for Three-Dimensional Structural Characterization

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The packing of this compound molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. These forces collectively stabilize the crystal structure. Based on the molecular structure, the following interactions are anticipated:

π-π Stacking: The electron-deficient nitrophenyl ring is prone to engaging in π-π stacking interactions with adjacent rings. This type of interaction, where the planes of the aromatic rings are arranged in a parallel or offset fashion, is a significant contributor to the cohesive energy of the crystal lattice.

Dipole-Dipole Interactions: The significant dipole moments arising from the nitro and ester functional groups lead to dipole-dipole interactions, which further influence the orientation of molecules within the crystal.

The following table summarizes the key intermolecular interactions expected in the crystal structure of this compound.

| Interaction Type | Donor Group | Acceptor Group | Description |

|---|---|---|---|

| Weak Hydrogen Bonding | C-H (Aromatic, Ethyl) | O (Nitro, Carbonyl) | Directional interactions contributing to lattice stability. |

| π-π Stacking | Nitrophenyl Ring | Nitrophenyl Ring | Stacking of aromatic rings stabilizes the crystal packing. |

| Dipole-Dipole | -NO₂, -COOC₂H₅ | -NO₂, -COOC₂H₅ | Electrostatic attraction between polar functional groups. |

Conformational Analysis and Torsion Angle Distributions

The three-dimensional shape, or conformation, of this compound is defined by the rotation around its single bonds. The specific values of the torsion angles (also known as dihedral angles) determine the spatial relationship between different parts of the molecule. libretexts.orgepa.gov In the solid state, the molecule will adopt a single, low-energy conformation, but in solution, it may exist as an equilibrium of multiple conformers.

The key rotatable bonds that define the conformation of this compound are:

C(ring)–CH₂: Rotation around this bond determines the orientation of the ethyl acetate (B1210297) side chain relative to the plane of the nitrophenyl ring.

CH₂–C=O: This torsion angle affects the positioning of the carbonyl group.

O–CH₂: Rotation here alters the orientation of the ethyl group.

X-ray crystallographic analysis provides precise values for these torsion angles in the solid state. This information is critical for understanding how the molecule's shape is influenced by the packing forces within the crystal and for computational modeling studies.

Dihedral Angle Determinations for Aromatic Ring Orientations

Specific dihedral angles are used to describe the orientation of substituents relative to the plane of the aromatic ring. wikipedia.org For this compound, the most significant dihedral angles determined by X-ray crystallography are:

Nitro Group Orientation: The dihedral angle between the plane of the phenyl ring and the plane of the nitro group (O-N-O). While resonance favors a coplanar arrangement, steric hindrance or intermolecular interactions in the crystal can cause the nitro group to twist slightly out of the ring's plane. mdpi.com

Precise determination of these angles is fundamental to understanding the molecule's stereoelectronic properties and its potential interactions in a biological or chemical system.

The table below lists the key dihedral angles for structural characterization.

| Dihedral Angle | Atoms Defining the Angle | Structural Information Provided |

|---|---|---|

| Nitro Group Twist | C(2)-C(3)-N-O | Orientation of the nitro group relative to the aromatic ring. |

| Side Chain Orientation | C(4)-C(3)-C(7)-C(8) | Orientation of the ethyl acetate group relative to the aromatic ring. |

Computational Chemistry and Theoretical Investigations of Ethyl 2 3 Nitrophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide invaluable insights into molecular geometry, reactivity, and spectroscopic characteristics, complementing experimental findings.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used for its balance of accuracy and computational cost, making it a powerful tool for studying molecular properties and reactivity. For a molecule like Ethyl 2-(3-nitrophenyl)acetate, DFT calculations would provide a comprehensive understanding of its electronic behavior, influenced by the electron-withdrawing nitro group and the ester functional group.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies) for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. academie-sciences.fr A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the presence of the electron-withdrawing nitro (-NO2) group on the phenyl ring would be expected to lower the energy of both the HOMO and, more significantly, the LUMO. This lowering of the LUMO energy would make the aromatic ring electron-deficient and more susceptible to nucleophilic attack. FMO analysis would precisely quantify these energy levels and the energy gap, providing a theoretical basis for predicting its reactivity in various chemical reactions. rsc.org

Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to identify sites prone to electrophilic and nucleophilic attack. wolfram.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like oxygen or nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green/Yellow Regions: Indicate areas of neutral or near-zero potential.

In this compound, an MEP analysis would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.netacs.org Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon atom of the carbonyl group, indicating susceptibility to nucleophilic attack. dtic.milnih.gov This analysis provides a clear, three-dimensional guide to the molecule's reactive behavior.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a reliable method for predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures.

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, one could assign the specific bond stretches, bends, and torsions to the experimentally observed spectral bands. For instance, characteristic frequencies for the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-H vibrations of the aromatic ring and ethyl group would be determined.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C) for a given molecule. nih.govnih.govacs.org Theoretical calculations for this compound would predict the chemical shifts for each unique hydrogen and carbon atom. researchgate.net These predicted values, when compared to experimental spectra, help in the unambiguous assignment of signals, especially for complex molecules. rsc.org

Molecular Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to a minimum energy on the potential energy surface.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. chemistrysteps.com For this compound, key rotations would occur around the C-C bond connecting the phenyl ring and the acetate (B1210297) group, and around the C-O bonds of the ethyl ester. A computational study would identify the various stable conformers and calculate their relative energies to determine the most populated conformation at a given temperature. acs.orgnih.govutdallas.edu This information is critical as molecular properties can vary significantly between different conformers.

Analysis of Non-Covalent Interactions (e.g., QTAIM, Hirshfeld Surface Analysis, RDG)

Non-covalent interactions are crucial for understanding how molecules interact with each other in the solid state (crystal packing) and in solution. mdpi.comrsc.orgunam.mx These interactions govern many physical properties like melting point and solubility.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method that analyzes the electron density to define atoms and the bonds between them. It can characterize and quantify the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, by identifying bond critical points (BCPs) in the electron density between interacting atoms.

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density reveals regions of non-covalent interactions. These interactions can be visualized in real space, with surfaces colored to distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes. unam.mx

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. This approach is fundamental in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level.

Detailed ligand-protein interaction profiling for this compound is not documented in existing research. Such studies would typically involve docking the compound into the active site of various enzymes or receptors to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for molecular recognition and biological activity. Without specific studies, the interaction profile of this compound with any particular protein target remains speculative.

There is a lack of published data on the binding affinity predictions or pharmacophore modeling for this compound. Binding affinity, often expressed as Ki or IC50 values, quantifies the strength of the interaction between a ligand and its target. Computational methods are frequently used to predict this affinity. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. The absence of such studies means that the key molecular features of this compound responsible for any potential biological activity have not been computationally defined.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment. These simulations can assess the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding. Currently, there are no specific MD simulation studies reported for this compound in complex with a biological target. Such research would be valuable in validating docking predictions and understanding the thermodynamics of the binding process.

Structure Activity Relationship Sar Studies and Mechanistic Insights for Ethyl 2 3 Nitrophenyl Acetate Derivatives

Impact of Nitro Group Position and Substitution on Chemical Reactivity and Biological Activity

The position of the nitro group on the phenyl ring of ethyl 2-phenylacetate derivatives significantly influences their chemical reactivity and biological activity. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This electronic effect is crucial in various synthetic strategies and biological interactions. nih.gov

The biological activity of nitroaromatic compounds is often a result of the molecule's interaction with biological targets through the bioreduction of the nitro group. researchgate.net The position of the nitro group can affect the reduction potential of the molecule, thereby influencing the rate and extent of its bioactivation. Studies on nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) have shown that the mutagenicity of these compounds is greatly influenced by the position of the nitro group. For instance, dinitro-benzo[a]pyrenes with a nitro group at the 3-position are more potent mutagens than those with the nitro group at the 1-position. digitellinc.commedicineinnovates.com This difference in mutagenicity is attributed not only to the ease of reductive activation but also to the spatial relationship between the activated metabolite and its biological target, such as DNA. digitellinc.commedicineinnovates.com

The substitution pattern on the aromatic ring, in conjunction with the nitro group, can further modulate the compound's properties. For example, in a series of nitro group-containing chalcones, the position of the nitro group was found to be a determining factor for their anti-inflammatory and vasorelaxant activities. mdpi.com Compounds with the nitro group at the ortho position in both aromatic rings exhibited the highest anti-inflammatory activity, while a para-substituted nitro group in one of the rings was favorable for vasorelaxant effects. mdpi.com

Table 1: Effect of Nitro Group Position on the Biological Activity of Nitroaromatic Compounds This table is for illustrative purposes and synthesizes general findings from the cited literature.

| Nitro Group Position | General Impact on Reactivity | Observed Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Ortho | Strong inductive and resonance effects, potential for intramolecular interactions. | Can enhance specific biological activities, such as anti-inflammatory effects in certain chalcones. | mdpi.com |

| Meta | Primarily inductive electron-withdrawing effect. | Modulates electronic properties, influencing receptor binding and metabolic stability. | nih.gov |

| Para | Strong resonance and inductive electron-withdrawing effects. | Often leads to significant modulation of biological activity, such as vasorelaxant effects in specific chalcone (B49325) derivatives. | mdpi.com |

Role of the Ester Functionality in Molecular Recognition and Metabolism

From a metabolic standpoint, the ester group is susceptible to hydrolysis by esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. mdpi.com This hydrolysis converts the ethyl ester into the corresponding carboxylic acid (3-nitrophenylacetic acid) and ethanol. This metabolic transformation can have several consequences:

Activation or Deactivation: In some cases, the ester may act as a prodrug, with the carboxylic acid being the active form. Conversely, hydrolysis can also lead to the deactivation of the compound.

Pharmacokinetics: The rate of hydrolysis affects the compound's half-life and duration of action. Rapid hydrolysis can lead to a short duration of action, while slower hydrolysis can prolong it.

Solubility and Excretion: The conversion of a relatively lipophilic ester to a more hydrophilic carboxylic acid generally increases water solubility, facilitating its excretion from the body.

The hydrolysis of esters is a well-studied process. For example, the hydrolysis of p-nitrophenyl acetate (B1210297) is often used as a model reaction to study the activity of various esterases. nih.govresearchgate.net The rate of hydrolysis is influenced by the electronic properties of the phenyl ring; electron-withdrawing groups, such as the nitro group, can facilitate the reaction. mdpi.com

Influence of Aromatic Ring Substitutions on Pharmacological Profiles

Substituents on the aromatic ring of ethyl 2-(3-nitrophenyl)acetate derivatives can profoundly impact their pharmacological profiles. The nature, position, and size of these substituents can alter the molecule's electronic properties, lipophilicity, and steric hindrance, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. researchgate.net

The addition of substituents can modulate the electron density of the aromatic ring, which in turn affects the reactivity of the nitro group and the ester functionality. For instance, electron-donating groups can decrease the reduction potential of the nitro group, potentially slowing down its bioactivation. Conversely, additional electron-withdrawing groups can enhance it.

Furthermore, aromatic ring substitutions can introduce new points of interaction with target receptors or enzymes, potentially leading to enhanced potency or altered selectivity. The synthesis and biological evaluation of various substituted ethyl phenylacetate (B1230308) derivatives have demonstrated that even small changes in the substitution pattern can lead to significant differences in biological activity. nih.govnih.gov For example, in a series of substituted ethyl furo[2,3-b]chromone-2-carboxylates, the presence of a bromine or methyl group at a specific position was favorable for antiplatelet activity, while chloro, iodo, or methoxy (B1213986) groups at the same position were unfavorable. researchgate.net

Relationship Between Lipophilicity and Biological Efficacy

Lipophilicity, often quantified by the logarithm of the partition coefficient between n-octanol and water (log P), is a critical physicochemical parameter that influences the biological efficacy of drug candidates. srce.hrnih.gov It affects a compound's ability to cross biological membranes, its distribution in different tissues, and its binding to plasma proteins and metabolic enzymes. researchgate.netnih.gov

For this compound derivatives, a balance of lipophilicity is crucial for optimal biological activity. A compound that is too hydrophilic may have poor membrane permeability and be rapidly excreted, while a compound that is too lipophilic may be poorly soluble in aqueous biological fluids, accumulate in fatty tissues, and be more susceptible to metabolic breakdown. nih.gov

The relationship between lipophilicity and biological activity is often parabolic, meaning there is an optimal range of lipophilicity for a given biological effect. The "rule of five," proposed by Lipinski, suggests that poor absorption or permeation is more likely when log P is greater than 5. srce.hr Therefore, medicinal chemists often aim to design compounds with log P values within a specific range to enhance their drug-like properties.

Table 2: Lipophilicity and its General Relationship with Biological Efficacy

| Lipophilicity (log P) | Potential Advantages | Potential Disadvantages |

|---|---|---|

| Low (Hydrophilic) | Good aqueous solubility, lower plasma protein binding. | Poor membrane permeability, rapid renal clearance. |

| Optimal | Balanced solubility and permeability, good absorption and distribution. | - |

| High (Lipophilic) | Good membrane permeability. | Poor aqueous solubility, high plasma protein binding, potential for accumulation in fatty tissues, increased metabolic clearance. |

Mechanistic Basis of Action for Nitro-Containing Compounds in Biological Systems

The biological effects of many nitro-containing compounds, including derivatives of this compound, are often linked to the metabolic reduction of the nitro group. svedbergopen.comacs.org

Bioreduction Pathways of the Nitro Group and Reactive Intermediate Formation

The nitro group can undergo a six-electron reduction to form the corresponding amine. nih.gov This process can occur through a series of one-electron or two-electron steps, leading to the formation of highly reactive intermediates, including the nitroso and hydroxylamine (B1172632) species. researchgate.netnih.gov These reduction reactions are often catalyzed by a variety of nitroreductase enzymes found in both mammalian cells and microorganisms. nih.govslideshare.netresearchgate.net

The one-electron reduction pathway generates a nitro anion radical. researchgate.net In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals and other reactive oxygen species (ROS). This can lead to oxidative stress and cellular damage.

The two-electron reduction pathway, which is often considered a detoxification pathway, bypasses the formation of the nitro anion radical and directly produces the nitroso derivative. nih.gov Further reduction leads to the hydroxylamine and finally the amine. However, the nitroso and hydroxylamine intermediates are themselves reactive and can covalently bind to cellular macromolecules, including proteins and DNA, which can contribute to both the therapeutic and toxic effects of these compounds. nih.gov

The specific bioreduction pathway that predominates depends on the structure of the nitro-compound, the type of nitroreductase enzyme involved, and the oxygen concentration in the cellular environment. nih.govslideshare.netnih.gov

Enzyme Inhibition Mechanisms

Nitro-containing compounds can inhibit enzymes through various mechanisms. The strong electron-withdrawing nature of the nitro group can polarize the molecule, favoring interactions with nucleophilic residues in the active site of an enzyme, leading to reversible or irreversible inhibition. nih.govresearchgate.net

In some cases, the nitro group itself can act as a masked electrophile. researchgate.netnih.gov For instance, a nitroalkane has been shown to react with an active-site cysteine residue to form a thiohydroximate adduct, resulting in covalent inhibition of the enzyme. researchgate.netnih.gov This mechanism involves the tautomerization of the nitro group to its nitronic acid form within the enzyme's active site, which is then attacked by the nucleophilic cysteine.

Furthermore, the reactive intermediates generated during the bioreduction of the nitro group can also be responsible for enzyme inhibition. These intermediates can covalently modify amino acid residues in the enzyme's active site, leading to its inactivation. For example, some nitro compounds have been shown to inhibit catalase after being transformed into dinitrosyl iron complexes. researchgate.net The antifungal activity of certain nitro compounds is attributed to the electrostatic interaction between the nitro group and the iron in the heme group of the target enzyme, 14α-demethylase, leading to strong inhibition. nih.gov

The mechanism of enzyme inhibition can be competitive, non-competitive, or irreversible, depending on the specific compound and the target enzyme. creative-enzymes.com

Modulation of Cellular Signaling Pathways

Derivatives of this compound have been the subject of structure-activity relationship (SAR) studies to understand their mechanisms of action, particularly their ability to modulate cellular signaling pathways implicated in cancer. Research has highlighted the potential of these compounds to interfere with key signaling cascades that control cell proliferation, survival, and angiogenesis.

One significant area of investigation has been the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. A notable derivative, a 3-nitrophenylthiazolyl compound (referred to as compound 4d in a study), has demonstrated significant inhibitory activity against VEGFR-2. nih.gov

The interaction of this 3-nitrophenylthiazolyl derivative with the VEGFR-2 active site has been explored through molecular modeling. These studies suggest that the nitro group of the 3-nitrophenyl moiety plays a crucial role in the binding affinity, forming a hydrogen bond with the amino acid Cys 817. Additionally, the carbonyl group of the hydrazine (B178648) component of the molecule acts as a hydrogen bond acceptor with Arg 1027, and a hydrophobic interaction occurs between the phenyl group and the side chain of Glu 815. nih.gov This binding is thought to interfere with the kinase activity of VEGFR-2, thereby disrupting downstream signaling.

The inhibition of VEGFR-2 by this class of compounds has been shown to trigger a cascade of cellular events, ultimately leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Detailed Research Findings:

A study focusing on a series of new thiazole (B1198619) derivatives synthesized from a precursor related to this compound provided significant insights into their anticancer mechanism. The 3-nitrophenylthiazolyl derivative, in particular, exhibited potent cytotoxic activity against the MDA-MB-231 breast cancer cell line. nih.gov

VEGFR-2 Inhibition:

The 3-nitrophenylthiazolyl derivative demonstrated strong inhibition of the VEGFR-2 enzyme. The percentage of inhibition was found to be comparable to that of Sorafenib, a known multi-kinase inhibitor used in cancer therapy. nih.gov

| Compound | VEGFR-2 Enzyme Inhibition (%) |

|---|---|

| 3-nitrophenylthiazolyl derivative 4d | 85.72% |

| Sorafenib (Reference) | 86.93% |

Induction of Apoptosis and Cell Cycle Arrest:

Treatment of MDA-MB-231 cells with the 3-nitrophenylthiazolyl derivative led to a significant induction of both early and late-stage apoptosis. This was accompanied by a noticeable arrest of the cell cycle at the G1 and G2/M phases, indicating that the compound interferes with the normal progression of cell division. nih.gov

| Treatment Group | Cell Cycle Phase Arrest (Fold Increase vs. Control) |

|---|---|

| 3-nitrophenylthiazolyl derivative 4d | G1 Phase: 1.23-fold |

| G2/M Phase: 2.20-fold |

Upregulation of p53:

Further investigation into the apoptotic mechanism revealed that the 3-nitrophenylthiazolyl derivative significantly increased the levels of the tumor suppressor protein p53 in MDA-MB-231 cells. The induction of p53 was observed to be 9.14-fold higher than in the untreated control group. nih.gov The activation of p53 is a critical event in the cellular response to stress and DNA damage, often leading to the initiation of the apoptotic cascade. The upregulation of p53 by this derivative suggests that its pro-apoptotic effects are mediated, at least in part, through the activation of the intrinsic mitochondrial apoptotic pathway. nih.gov

While the direct modulation of other key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT by this compound derivatives is not as extensively documented, the inhibition of VEGFR-2 can have downstream consequences on these pathways. For instance, VEGFR-2 activation is known to trigger the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial for endothelial cell proliferation and survival. Therefore, inhibition of VEGFR-2 by these derivatives would indirectly suppress these pro-survival pathways.

Furthermore, some nitropyridine derivatives, which share structural similarities with nitrophenyl compounds, have been identified as inhibitors of Janus kinase 2 (JAK2), a key component of the JAK/STAT signaling pathway that is often dysregulated in various cancers. This suggests a potential, though not yet directly demonstrated, for this compound derivatives to also interact with this pathway.

Applications of Ethyl 2 3 Nitrophenyl Acetate in Chemical and Medicinal Sciences

Strategic Building Block in Complex Organic Synthesis

In the realm of organic synthesis, Ethyl 2-(3-nitrophenyl)acetate serves as a key intermediate. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the methylene (B1212753) group adjacent to the ester is activated for various chemical transformations. These features allow it to be a precursor for a wide array of more complex molecules, including pharmaceuticals and agrochemicals. springernature.com

Precursor to Amino Acids and Peptide Mimetics

A pivotal application of this compound is its role as a precursor to non-canonical amino acids. The chemical reduction of the nitro group to an amine yields ethyl 2-(3-aminophenyl)acetate. chemsynthesis.com Subsequent hydrolysis of the ester group affords 3-aminophenylacetic acid, an unnatural amino acid that can be incorporated into peptide chains. sigmaaldrich.com

The introduction of unnatural amino acids is a powerful strategy in medicinal chemistry to create peptide mimetics—molecules that mimic the structure and function of natural peptides but often have enhanced properties such as increased stability, bioavailability, or receptor affinity. nih.govlabome.com Methods like solid-phase peptide synthesis allow for the incorporation of these unique building blocks into peptide sequences. google.com The resulting peptidomimetics can be designed to target specific biological pathways or protein-protein interactions that are implicated in disease. nih.govnih.gov The 3-aminophenylacetic acid derived from this compound provides a unique structural scaffold for creating novel peptide-based therapeutics.

Table 1: Transformation of this compound to a Peptide Building Block

| Step | Reaction | Product | Significance |

| 1 | Reduction of Nitro Group | Ethyl 2-(3-aminophenyl)acetate | Formation of an aniline (B41778) derivative. chemsynthesis.com |

| 2 | Hydrolysis of Ester | 3-Aminophenylacetic acid | Creation of an unnatural amino acid. sigmaaldrich.com |

| 3 | Peptide Synthesis | Peptide Mimetic | Incorporation into a peptide backbone to modify biological activity. nih.govgoogle.com |

Intermediate in the Synthesis of Heterocyclic Frameworks

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. mdpi.com this compound is a valuable starting material for the synthesis of various heterocyclic frameworks, primarily through transformations involving its key functional groups.

The most critical step is the reduction of the nitro group to an amine, which converts the molecule into an aniline derivative. This newly formed amino group can participate in intramolecular or intermolecular cyclization reactions. For instance, the resulting ethyl 2-(3-aminophenyl)acetate possesses both a nucleophilic amine and an activated methylene group, which are perfectly positioned for condensation reactions to form important heterocyclic cores.

Synthetic strategies that could employ this intermediate include:

Quinolone Synthesis: Quinolones, known for their broad-spectrum antibacterial activity, can be synthesized through the cyclization of aniline derivatives with β-ketoesters or related dicarbonyl compounds. nih.govnih.gov The ethyl 2-(3-aminophenyl)acetate intermediate could be elaborated and then cyclized to form substituted quinolone ring systems. mdpi.com

Indole (B1671886) Synthesis: While classical methods like the Fischer indole synthesis start from arylhydrazones, modern variations allow for the construction of the indole nucleus from ortho-substituted anilines. bhu.ac.in The functional groups in ethyl 2-(3-aminophenyl)acetate can be chemically manipulated to facilitate cyclization into oxindoles or other indole derivatives.